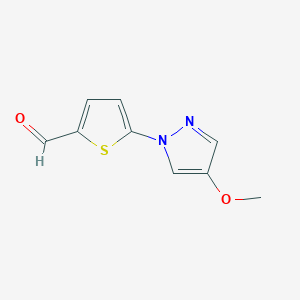

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

Description

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a carbaldehyde group and at the 5-position with a 4-methoxy-1H-pyrazole moiety. This structure combines electron-rich (thiophene, methoxy group) and electron-deficient (carbaldehyde) components, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span pharmaceuticals (e.g., antimicrobial agents) and optoelectronic materials, where its conjugated system may enhance charge-transfer properties .

Properties

Molecular Formula |

C9H8N2O2S |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

5-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2O2S/c1-13-7-4-10-11(5-7)9-3-2-8(6-12)14-9/h2-6H,1H3 |

InChI Key |

DIXQVCVNRDRREP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN(N=C1)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Substitution on Thiophene-2-carbaldehyde

A reported method for preparing 5-substituted thiophene-2-carbaldehydes involves the reaction of 2-thiophene carbaldehyde with pyrazole derivatives under controlled conditions, often using polar aprotic solvents such as DMSO to facilitate nucleophilic substitution. For example, 5-(4-chlorophenyl)thiophene-2-carbaldehyde was synthesized using DMSO as solvent with a moderate yield of 25% and melting point 88–90 °C, indicating the feasibility of substitution on the thiophene ring at the 5-position with heterocyclic groups.

Pyrazole Ring Formation via Cyclocondensation

Another approach involves the synthesis of the pyrazole ring itself through cyclocondensation reactions, where chalcones or α,β-unsaturated carbonyl compounds react with hydrazine derivatives or pyrazole precursors. This method allows the introduction of substituents such as methoxy groups on the pyrazole ring prior to attachment to the thiophene aldehyde.

Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation of thiophene-2-carbaldehyde derivatives with pyrazole-containing aldehydes or ketones has been utilized to form heteroaryl methylene derivatives. For example, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have been condensed with thiazolidinone derivatives in PEG-400 or glacial acetic acid to yield pyrazole-containing heterocycles with good yields (up to 89%) at mild conditions without catalysts. Although this example involves thiazolidinone, the methodology is adaptable to pyrazole-functionalized thiophene aldehydes.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of substituted furfurylidenes and related heterocyclic compounds. This technique enhances reaction rates and yields while reducing reaction times. A general procedure involves mixing pyrazole derivatives and aromatic aldehydes under microwave irradiation (300 W) with catalytic piperidine, followed by recrystallization. This method is applicable to pyrazole-thiophene aldehyde systems for efficient synthesis.

Representative Synthetic Procedure

A typical synthetic route for this compound may be summarized as follows:

Mechanistic Insights

- Nucleophilic Substitution: The nitrogen atom of the pyrazole ring acts as a nucleophile attacking the electrophilic 5-position of thiophene-2-carbaldehyde, facilitated by polar aprotic solvents.

- Cyclocondensation: Hydrazine derivatives react with α,β-unsaturated ketones or aldehydes to form the pyrazole ring, with methoxy substituents introduced via substituted chalcones.

- Knoevenagel Condensation: Aldehyde and active methylene compounds condense under mild acidic or basic conditions, often catalyzed by sodium acetate or piperidine, to form methylene-linked heterocycles.

- Microwave Irradiation: Enhances molecular collisions and energy transfer, accelerating reaction kinetics and improving yields.

Spectral and Analytical Data Supporting Preparation

- Melting Point: 88–90 °C for 5-substituted thiophene-2-carbaldehydes confirms purity and identity.

- IR Spectroscopy: Characteristic aldehyde carbonyl absorption around 1680–1715 cm⁻¹; pyrazole ring vibrations observed in 1500–1600 cm⁻¹ range.

- ¹H NMR: Signals for pyrazole protons (δ ~5.7–8.9 ppm), methoxy group singlet (δ ~3.7–3.9 ppm), and aromatic thiophene protons (δ ~6.4–7.7 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight, confirming successful synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution on thiophene aldehyde | 2-Thiophene carbaldehyde, pyrazole derivatives, DMSO | Room temp to reflux, polar aprotic solvent | 25–45% | Straightforward, direct substitution | Moderate yields, requires careful solvent choice |

| Cyclocondensation for pyrazole formation | Chalcones, hydrazine derivatives | Reflux or microwave-assisted | 70–85% | High regioselectivity, functional group tolerance | Multi-step if pyrazole not commercially available |

| Knoevenagel condensation in PEG-400 or acetic acid | Thiophene aldehyde, pyrazole aldehydes, sodium acetate | Reflux or room temp, catalyst-free | 80–89% | Green chemistry, mild conditions | Requires pure intermediates |

| Microwave-assisted synthesis | Pyrazole derivatives, aromatic aldehydes, piperidine | Microwave irradiation, short time | 40–80% | Rapid, energy-efficient | Requires microwave reactor |

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiophene-2-carbaldehyde derivatives with heteroaromatic substituents. Key analogues and their distinguishing features are summarized below:

Key Comparative Insights:

Substituents like diphenylamino () or quinoxaline () extend conjugation, reducing bandgaps and red-shifting absorption spectra compared to the target compound.

Synthetic Yields: Thiophene-2-carbaldehyde derivatives synthesized via Stille/Suzuki couplings typically achieve moderate yields (e.g., 16% for bromoquinoxaline intermediates in ). Methoxy groups may improve solubility and reaction efficiency compared to halogens.

Methoxy groups could modulate toxicity or bioavailability .

Optoelectronic Performance: Compounds with donor-acceptor-donor (D-A-D) architectures (e.g., diphenylamino derivatives in ) exhibit superior photovoltaic performance (e.g., power conversion efficiency >5%) compared to simpler thiophene-carbaldehyde systems .

Safety Profiles :

- Chloro- and methyl-substituted analogues () are classified as hazardous (e.g., acute toxicity H301). The methoxy group may reduce reactivity, but proper handling remains critical.

Biological Activity

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde, with the CAS number 1864759-72-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

- Molecular Formula : C₉H₈N₂O₂S

- Molecular Weight : 208.24 g/mol

- Structural Characteristics : The compound features a thiophene ring substituted with a pyrazole moiety and an aldehyde functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | |

| Pseudomonas aeruginosa | 0.28 μg/mL |

The data indicates that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied, with several reports highlighting their efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound shows promising cytotoxic effects against several cancer cell lines:

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 17.82 | Inhibition of DNA synthesis |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as an anticancer agent.

Other Biological Activities

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Table 3: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis and inhibits cell proliferation |

| Anti-inflammatory | Potential inhibition of COX enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.